![molecular formula C16H10Cl2N2OS B2923621 (5Z)-3-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one CAS No. 55338-20-0](/img/structure/B2923621.png)
(5Z)-3-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of an organic compound usually includes its molecular formula, structural formula, and functional groups. The compound you mentioned appears to contain a imidazolidinone group and two chlorophenyl groups.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions, starting from readily available substances, to obtain the desired product. The synthesis process is usually optimized to increase yield, reduce cost, and minimize environmental impact.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with various reagents, stability under different conditions, and its behavior in solution.Physical And Chemical Properties Analysis
This includes determining properties such as melting point, boiling point, solubility, optical activity, and reactivity.Applications De Recherche Scientifique
Synthesis and Pharmacological Potential
- Synthesis Techniques : The synthesis of related compounds involves systematic steps including esterification, treatment with hydrazine hydrate, and substitution reactions, leading to derivatives with potential pharmacological applications. This indicates the compound's relevance in synthetic organic chemistry (Siddiqui et al., 2014).
Molecular Structure and Docking Studies
- Structural Analysis : X-ray crystallography and molecular docking studies are employed to analyze similar molecular structures. These studies are crucial for understanding how such compounds interact with biological targets, such as enzymes (Al-Hourani et al., 2015).
Applications in Material Science
- Polymeric Applications : The synthesis of thiophenyl-substituted benzidines, closely related to the compound , indicates its potential use in creating high-refractive-index polyimides. These materials are significant in the field of material science, particularly for optical applications (Tapaswi et al., 2015).
Antimicrobial and Antifungal Properties
- Antimicrobial and Antifungal Activities : Derivatives of similar compounds have shown promising results as antimicrobial and antifungal agents. This highlights the potential of (5Z)-3-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one in pharmaceutical research for developing new antimicrobial drugs (B'Bhatt & Sharma, 2017).
Antiviral and Antiproliferative Activities
- Antiviral Activity : Some derivatives exhibit antiviral activities against specific viruses, like the tobacco mosaic virus, suggesting potential applications in virology and as antiviral drugs (Chen et al., 2010).
- Antiproliferative Activity : Studies have also shown that certain derivatives have antiproliferative activities against human cancer cell lines, indicating their potential use in cancer research and therapy (Chandrappa et al., 2008).
Safety And Hazards
Safety data sheets (SDS) provide information on the hazards of a compound, as well as handling, storage, and disposal recommendations. If the compound is new, its hazards may need to be assessed through toxicological studies.
Orientations Futures
This could involve potential applications of the compound, further studies needed to understand its properties, or modifications that could be made to improve its properties or reduce its hazards.
Please note that this is a general guide and the specific methods and techniques used can vary depending on the nature of the compound and the resources available. If you have more specific questions about a particular aspect of the analysis, feel free to ask!
Propriétés
IUPAC Name |
(5Z)-3-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2OS/c17-11-3-1-10(2-4-11)9-14-15(21)20(16(22)19-14)13-7-5-12(18)6-8-13/h1-9H,(H,19,22)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMHOIBGDQLPFB-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B2923538.png)
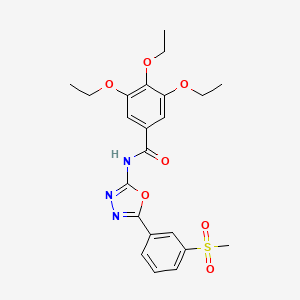
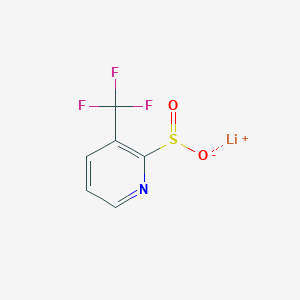
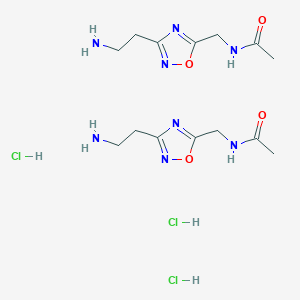
![3-(4-Chlorobenzyl)-8-isobutyryl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2923545.png)
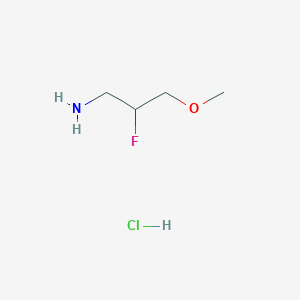
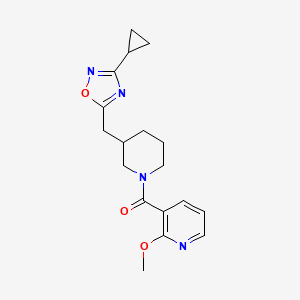
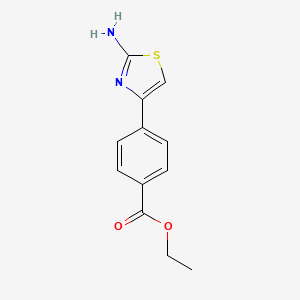
![N-(3-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2923554.png)
![11-(2-Methylbutan-2-yl)-4-propyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2923555.png)
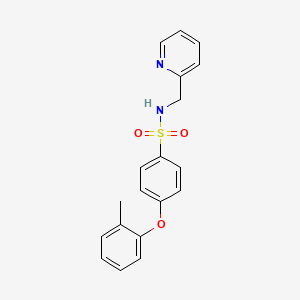
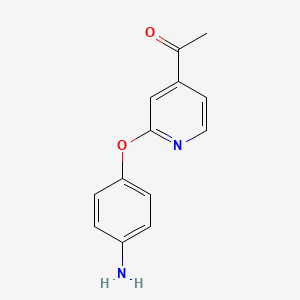
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2923558.png)
